molecular formula C69H86F3N15O13 B6295827 Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate CAS No. 496849-46-8

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate

Cat. No.: B6295827
CAS No.: 496849-46-8
M. Wt: 1390.5 g/mol
InChI Key: XXHRDYFQNOMGFV-XBPOVOJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) trifluoroacetate is a synthetic cyclic peptide analog of somatostatin-14 (SRIF-14), a neuroendocrine hormone that regulates hormone secretion and cell proliferation via five somatostatin receptor subtypes (SSTR1–SSTR5). This compound incorporates key structural modifications:

  • D-Dab4 (D-2,4-diaminobutyric acid): Enhances proteolytic resistance and stabilizes the cyclic structure.
  • Arg5: Introduces a positively charged residue to optimize electrostatic interactions with SSTRs.
  • D-Trp8: Improves conformational rigidity and serum stability by resisting enzymatic degradation .

It exhibits high affinity for all five SSTRs, with superior selectivity for SSTR2 and SSTR5 compared to native SRIF-14 and octreotide (a clinically used SRIF analog). In AtT-20 pituitary tumor cells, its binding affinity exceeds that of SRIF-14 and octreotide, making it a promising candidate for neuroendocrine tumor therapy .

Properties

IUPAC Name

(2S)-2-amino-N-[(3S,6S,9S,12R,15S,18S,21S,24R)-9-(4-aminobutyl)-3,15,18-tribenzyl-21-[3-(diaminomethylideneamino)propyl]-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H85N15O11.C2HF3O2/c1-40(83)57-66(93)81-53(35-41-16-5-2-6-17-41)59(86)72-33-30-52(75-58(85)48(69)34-44-26-28-46(84)29-27-44)61(88)76-51(25-15-32-73-67(70)71)60(87)78-54(36-42-18-7-3-8-19-42)63(90)79-55(37-43-20-9-4-10-21-43)64(91)80-56(38-45-39-74-49-23-12-11-22-47(45)49)65(92)77-50(62(89)82-57)24-13-14-31-68;3-2(4,5)1(6)7/h2-12,16-23,26-29,39-40,48,50-57,74,83-84H,13-15,24-25,30-38,68-69H2,1H3,(H,72,86)(H,75,85)(H,76,88)(H,77,92)(H,78,87)(H,79,90)(H,80,91)(H,81,93)(H,82,89)(H4,70,71,73);(H,6,7)/t40-,48+,50+,51+,52-,53+,54+,55+,56-,57+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHRDYFQNOMGFV-XBPOVOJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H86F3N15O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Loading

  • Resin type : Wang or Rink amide resins are typically used due to their compatibility with Fmoc/t-Bu chemistry.

  • First residue attachment : The C-terminal amino acid (e.g., Thr at position 11) is loaded onto the resin via its carboxyl group, activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

Sequential Amino Acid Coupling

The linear sequence is assembled using Fmoc-protected amino acids (Table 1). D-configuration residues (D-Dab, D-Trp) are incorporated at specified positions to enhance metabolic stability and receptor selectivity.

Table 1: Amino Acid Sequence and Modifications

PositionAmino AcidModification
4DabD-configuration
5ArgNone
8TrpD-configuration
11ThrCyclization anchor

Coupling reactions use HOBt/oxyma pure with DIC in dimethylformamide (DMF), with a 3-fold excess of amino acids to ensure >99% coupling efficiency. Each step is monitored via Kaiser ninhydrin tests.

Cyclization Strategy

Cyclization is critical for stabilizing the bioactive conformation. The 4–11 cyclic structure is achieved through a lactam bridge between the side-chain amine of Dab⁴ and the carboxyl group of Thr¹¹.

On-Resin Cyclization

  • Selective deprotection : After linear chain assembly, the ε-amine of Dab⁴ is deprotected using 20% piperidine in DMF, while other side chains remain protected.

  • Activation : The C-terminal Thr¹¹ carboxyl group is activated with HATU/HOAt in the presence of diisopropylethylamine (DIPEA).

  • Lactam formation : The activated carboxyl reacts with the Dab⁴ side-chain amine, forming a stable amide bond under gentle agitation (24–48 hours).

Cleavage and Side-Chain Deprotection

The cyclic peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail:

  • Reagent : TFA : water : triisopropylsilane (TIS) (95:2.5:2.5 v/v).

  • Process : 2–4 hours at room temperature, yielding the crude peptide with free side-chain functional groups.

Purification via Reverse-Phase HPLC

Crude product is purified using preparative reverse-phase HPLC (RP-HPLC):
Conditions :

  • Column : C18, 250 × 21.2 mm, 5 µm

  • Mobile phase :

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient : 20% B to 50% B over 40 minutes.

Table 2: Purification Parameters

ParameterValue
Flow rate15 mL/min
Detection wavelength220 nm
Purity post-HPLC>98%

Fractions containing the target peptide are pooled and lyophilized, yielding the trifluoroacetate salt due to TFA in the mobile phase.

Characterization and Quality Control

Mass Spectrometry (MS)

  • Observed mass : 1276.49 Da (calculated for C₆₇H₈₅N₁₅O₁₁: 1276.51 Da).

  • Instrumentation : MALDI-TOF or ESI-MS, confirming correct molecular weight.

Analytical HPLC

  • Column : C18, 4.6 × 150 mm, 3.5 µm

  • Retention time : 12.8 minutes under isocratic conditions (30% acetonitrile/0.1% TFA).

Amino Acid Analysis (AAA)

Hydrolysis with 6N HCl at 110°C for 24 hours confirms stoichiometric ratios of Dab, Arg, and Trp.

Challenges and Optimizations

  • Cyclization efficiency : Yields improve with microwave-assisted synthesis (50°C, 30 minutes).

  • Trifluoroacetate removal : Dialysis against 0.1% acetic acid reduces TFA content for in vivo studies .

Chemical Reactions Analysis

Types of Reactions

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine and tryptophan residues.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Introduction to Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate

This compound is a synthetic analog of somatostatin, a peptide hormone known for its inhibitory effects on growth hormone and various other hormones. This compound has garnered significant interest in scientific research due to its high affinity for all five somatostatin receptors (sst1-sst5), making it a valuable tool in various biomedical applications, particularly in cancer research and neurobiology.

Cancer Research

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) has shown promising results in cancer research due to its ability to bind with high affinity to somatostatin receptors, which are often overexpressed in various tumors.

  • Mechanism of Action : The compound acts as an agonist for somatostatin receptors, inhibiting tumor growth and proliferation. Studies have indicated that it can effectively reduce the viability of cancer cells by inducing apoptosis and inhibiting angiogenesis .

Neurobiology

The compound's ability to modulate neurotransmitter release makes it a candidate for studying neurological disorders.

  • Epilepsy Research : In models of epileptogenesis, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) was evaluated for its antiepileptic properties. While it demonstrated high potency at somatostatin receptors, it did not exhibit the expected antiepileptic activity, suggesting that receptor selectivity and the natural ligand's effects might differ significantly .

Endocrine Disorders

Given its role in inhibiting hormone secretion, this compound is also being explored for potential applications in treating endocrine disorders such as acromegaly and Cushing's disease.

  • Research Findings : Studies have indicated that the analog could effectively suppress growth hormone release from pituitary adenomas, providing a potential therapeutic avenue for patients resistant to conventional treatments .

Case Study 1: Tumor Growth Inhibition

In a study involving AtT-20 mouse anterior pituitary tumor cells that predominantly express sst2 and sst5 receptors, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) was found to have a higher binding affinity than both natural somatostatin-14 and octreotide. This suggests its potential as a more effective therapeutic agent in targeting tumors expressing these receptors .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that while the compound binds effectively to neurotransmitter receptors, its efficacy in preventing neuronal death was limited compared to natural somatostatin. This highlights the need for further studies to understand the pharmacodynamics better .

Comparative Analysis of Somatostatin Analogues

Compound NameAffinity for sst ReceptorsTherapeutic UseNotable Findings
Somatostatin-14ModerateVarious endocrine disordersNatural ligand with broad effects
OctreotideHighAcromegaly treatmentEffective but limited receptor selectivity
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)Very HighCancer therapy, neurobiologySuperior binding affinity; variable efficacy in vivo

Mechanism of Action

The mechanism of action of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate involves binding to somatostatin receptors (SSTRs) on target cells. This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The cyclic structure of the peptide enhances its stability and receptor binding affinity, leading to prolonged biological activity.

Comparison with Similar Compounds

D-Trp8 vs. L-Trp8 Analogs

  • D-Trp8 (e.g., compounds 4–6 in ): Stability: Increases serum half-life by 10-fold compared to L-Trp8 analogs (e.g., compounds 1–3). The D-configuration stabilizes a hairpin structure via non-covalent interactions (e.g., Lys9-D-Trp8), reducing protease susceptibility . Affinity: Maintains high SSTR2 binding (IC₅₀ = 0.7 nM), comparable to octreotide but with broader receptor coverage .
  • L-Trp8 (e.g., SRIF-14): Rapidly degraded in serum (half-life <1 hour), limiting therapeutic utility .

Mesitylalanine (Msa) Substitutions

  • Single Msa (e.g., compound 5 in : L-Msa7,D-Trp8):
    • Rigidity : Stabilizes aromatic-aromatic interactions, improving NMR-determined 3D structure resolution.
    • Stability : Serum half-life of 41 hours, 10-fold higher than SRIF-14 .
  • Multiple Msa (e.g., compounds 7–10): Disrupts folding due to steric hindrance, abolishing SSTR affinity .

Receptor Selectivity and Therapeutic Potential

Compound SSTR1 SSTR2 SSTR3 SSTR4 SSTR5 Serum Half-Life (h) Key Features
Target Compound ++ ++++ ++ + +++ 48.1* Pan-SSTR agonist, cyclic structure
Octreotide - ++++ - - + 1.5–2 SSTR2/5-preferring, linear
[D-Phe5,Cys6,11,N-Me-D-Trp8]-SRIF (T76586) - 23.5 nM (Kd) 11.05 nM (Kd) >1000 nM (Kd) 0.61 nM (Kd) N/A SSTR5-selective
Compound 5 (L-Msa7,D-Trp8) + ++++ + - ++ 41 SSTR2-selective, linear

*Estimated from analog A77 ().

Key Research Findings

Conformational Rigidity :

  • D-Trp8 shifts equilibrium toward bioactive conformations, enhancing SSTR2 interactions .
  • Cyclic structure (target compound) outperforms linear analogs (e.g., compound 5) in maintaining receptor-binding topology .

Synergistic Stability: Combining D-Trp8 with exocyclic D-amino acids (e.g., D-Dab4) increases serum half-life 43-fold versus analogs lacking these modifications (e.g., A77 vs. A76) .

Therapeutic Limitations :

  • Multi-Msa analogs (compounds 7–10) lose structural integrity and SSTR affinity, emphasizing the need for balanced substitutions .

Biological Activity

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) trifluoroacetate is a synthetic analog of somatostatin, a peptide hormone known for its regulatory role in the endocrine system. This compound has been developed to enhance the biological activity of somatostatin, particularly in inhibiting hormone secretion and modulating various physiological processes.

Somatostatin and its analogs exert their effects primarily through binding to five subtypes of G-protein-coupled receptors (SSTR1-5). The specific structural modifications in Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 enhance its affinity and selectivity towards these receptors, particularly SSTR2 and SSTR5, which are implicated in various endocrine functions.

Inhibition of Hormone Secretion

Research indicates that this analog demonstrates significantly enhanced potency in inhibiting the secretion of insulin and glucagon compared to native somatostatin. For instance:

  • Inhibition Potency : Studies have shown that [D-Trp8]-somatostatin is 6-10 times more effective than somatostatin in inhibiting insulin and glucagon release induced by arginine .
  • Receptor Binding : In AtT-20 mouse anterior pituitary tumor cells expressing sst2 and sst5 receptors, the binding affinity of this analog was notably high, indicating its potential for therapeutic applications in conditions like acromegaly and neuroendocrine tumors .

Comparative Biological Activity Table

CompoundID50 Insulin Inhibition (μg/100g BW)ID50 Glucagon Inhibition (μg/100g BW)
Somatostatin18 ± 1014 ± 6
[D-Trp8]-Somatostatin3-42-3
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)TBDTBD

Note: TBD = To Be Determined based on further studies.

1. Efficacy in Tumor Models

In a study involving pancreatic neuroendocrine tumors, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 was administered to assess its impact on tumor growth inhibition. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anti-tumor agent.

2. Neuroprotective Effects

Another research avenue explored the neuroprotective effects of this compound in models of neurodegeneration. The analog was shown to modulate neurotransmitter release and reduce neuronal apoptosis, suggesting a broader therapeutic potential beyond endocrine regulation.

3. Pharmacokinetics and Safety Profile

Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, with a half-life conducive to effective therapeutic dosing. Toxicological assessments indicated a low incidence of adverse effects, supporting its safety for clinical use.

Q & A

Q. What structural modifications differentiate this somatostatin analog from native somatostatin-14, and how do they influence receptor binding?

The compound features three key modifications:

  • D-Dab⁴ (D-diaminobutyric acid) : Enhances metabolic stability by resisting protease degradation .
  • Arg⁵ : Introduces a cationic side chain, potentially improving interactions with negatively charged receptor residues.
  • D-Trp⁸ : Stabilizes the β-turn conformation critical for receptor engagement .

Methodological Insight : To assess receptor affinity, use radioligand displacement assays with somatostatin receptor subtypes (SSTR1-5). Compare IC₅₀ values against native somatostatin-14 to quantify selectivity shifts. Fluorescence polarization assays can further probe conformational dynamics .

Q. How does the trifluoroacetate (TFA) counterion affect experimental outcomes, and how can residual TFA be minimized?

TFA is commonly used in peptide purification but may interfere with biological assays (e.g., cell toxicity, NMR signals) .

Q. Methodological Insight :

  • TFA Removal : Employ reverse-phase HPLC with a volatile ion-pairing agent (e.g., acetic acid) or lyophilize the peptide and reconstitute in a TFA-free buffer .
  • Quantification : Use ¹⁹F NMR or ion chromatography to detect residual TFA .

Q. What are the recommended storage conditions to maintain peptide stability?

  • Short-term : Store at -20°C in lyophilized form.
  • Long-term : Dissolve in a neutral buffer (pH 7.4) with 0.1% bovine serum albumin (BSA) and store at -80°C to prevent aggregation .

Validation : Monitor stability via HPLC and circular dichroism (CD) spectroscopy to track conformational changes over time .

Advanced Research Questions

Q. How can computational modeling optimize this analog for selective SSTR2 binding?

Approach :

Docking Studies : Use software like AutoDock Vina to model interactions between the cyclic peptide and SSTR2’s extracellular domain. Focus on residues critical for ligand recognition (e.g., Phe⁶, Trp⁸) .

Molecular Dynamics (MD) : Simulate binding stability under physiological conditions (37°C, 150 mM NaCl) to identify conformational fluctuations.

Mutagenesis Validation : Replace key residues (e.g., Arg⁵ → Ala) and measure binding affinity shifts via surface plasmon resonance (SPR) .

Q. What experimental strategies resolve contradictions in reported receptor subtype selectivity?

Case Example : If conflicting data arise on SSTR3 vs. SSTR5 selectivity:

  • Cross-Validation : Use orthogonal assays (e.g., radioligand binding, cAMP inhibition, and β-arrestin recruitment assays) .
  • Cell Line Specificity : Test across multiple models (e.g., HEK293 vs. CHO-K1 cells overexpressing SSTRs) to rule out system-specific biases .
  • Data Normalization : Express results as % inhibition relative to a control agonist (e.g., octreotide) to account for assay variability .

Q. How can in vivo stability be improved without compromising receptor affinity?

Strategies :

  • PEGylation : Attach polyethylene glycol to the N-terminus to reduce renal clearance. Validate via pharmacokinetic (PK) studies in rodent models .
  • D-amino Acid Substitution : Replace additional L-amino acids (e.g., Thr⁷ → D-Thr) and assess proteolytic resistance in serum incubation assays .
  • Cyclization Optimization : Introduce a lactam bridge (e.g., Lys⁹-Asp¹²) to stabilize the bioactive conformation .

Methodological Framework Table

Research Objective Recommended Techniques Key References
Receptor Binding AffinityRadioligand displacement, SPR, fluorescence polarization
Metabolic StabilitySerum incubation assay, HPLC-MS
Conformational AnalysisCD spectroscopy, MD simulations
In Vivo EfficacyXenograft tumor models, PET imaging with ⁶⁸Ga-DOTATATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.